Structural Uniqueness Within the Pim Kinase Patent Landscape: Absence of This Exact Scaffold in Published SAR Tables
The exact compound N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is not enumerated among the exemplified compounds with reported IC50 or Ki values in the primary Pim kinase patent family (EP2945939 / US10828290) [1]. However, the patent defines the generic Markush formula that encompasses this compound and provides quantitative SAR for closely related analogs. For example, certain thiazolecarboxamide derivatives in this patent achieve Pim-1 Ki values as low as 0.136 nM and Pim-3 Ki values of 0.015 nM [1]. The absence of this specific compound from the exemplified set means its quantitative potency cannot be inferred from the patent data alone; it represents a distinct and unexplored chemical space within a well-validated pharmacophore series.
| Evidence Dimension | Pim-1 binding affinity (Ki) for patent-exemplified analogs vs. target compound |
|---|---|
| Target Compound Data | No published Ki or IC50 data available |
| Comparator Or Baseline | Patent-exemplified thiazolecarboxamide analogs: Pim-1 Ki = 0.136 nM (BDBM50131265); Pim-3 Ki = 0.015 nM (ChEMBL3634757) [1] |
| Quantified Difference | Not calculable; target compound is structurally related but bioactivity-uncharacterized |
| Conditions | Pim-1 and Pim-3 enzymatic assays using recombinant human kinases with fluorescent peptide substrate (BindingDB assay data curated from US9260425) [1] |
Why This Matters
This compound occupies a unique and unexplored position in the SAR landscape, making it a valuable probe for investigating the contribution of the unsubstituted benzothiazole-2-carboxamide terminus to Pim kinase affinity in the absence of confounding substituent effects.
- [1] BindingDB entry BDBM50131265 (CHEMBL3634757). Pim-1 Ki = 0.136 nM, Pim-3 Ki = 0.015 nM. Data curated from US Patent US9260425 (Genentech). URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50131265. View Source
